molecular formula C20H34 B3052787 7-Phenyltetradecane CAS No. 4534-54-7

7-Phenyltetradecane

Cat. No. B3052787
CAS RN: 4534-54-7
M. Wt: 274.5 g/mol
InChI Key: ALMICIFPGWBKNR-UHFFFAOYSA-N
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Description

7-Phenyltetradecane is an organic compound . It is also known as Tetradecylbenzene . The molecular formula of this compound is C20H34 .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (C6H5) attached to a tetradecane chain (CH2)13CH3 . The molecular weight is 274.48 g/mol .


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.481, a boiling point of 359 °C, and a melting point of 16 °C . The density of this compound is 0.854 g/mL at 20 °C .

Scientific Research Applications

Surfactant Systems and Enhanced Oil Recovery

  • Interfacial Tension Reduction: Research indicates that compounds like 7-phenyltetradecane can significantly lower dynamic interfacial tension in surfactant systems, especially in enhanced oil recovery applications. The studies conducted on various phenyltetradecane sulfonates, including this compound, demonstrate their effectiveness in reducing tension in n-octane/NaOH aqueous systems, thus playing a crucial role in surfactant flooding systems for oil recovery (Ibrahim, 2007).
  • Interfacial Activity in Oil Phase: The interfacial tension behavior of surfactants like this compound is influenced by their structure. For instance, the addition of fatty acids to the oil phase affects the interfacial activity of these surfactants, which is essential for formulating effective surfactant systems in oil recovery processes (Zhang et al., 2005).

Medicinal Chemistry and Drug Development

  • Potential Anticancer Agents: A study exploring the synthesis of beta-carbolines linked to phenyl rings, including this compound, found these compounds to possess significant anticancer activity. The compounds were tested against various human cell lines and showed promising results, indicating their potential as anticancer agents (Samundeeswari et al., 2017).

Molecular and Chemical Studies

  • Electrochemical Applications: Research into the electrochemical behavior of compounds like this compound has revealed their potential in selective recognition and sensing applications. These compounds can be used in various electrochemical systems for detecting ions or molecules (Gayathri & Kumar, 2014).
  • Structural and Molecular Analysis: Studies have been conducted on the structure and molecular arrangement of this compound derivatives, providing insights into their potential applications in semiconducting materials and other fields of material science (Minemawari et al., 2014).

Safety and Hazards

While specific safety and hazard data for 7-Phenyltetradecane is not available, it’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the specific chemical you are handling .

properties

IUPAC Name

tetradecan-7-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34/c1-3-5-7-9-12-16-19(15-11-8-6-4-2)20-17-13-10-14-18-20/h10,13-14,17-19H,3-9,11-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMICIFPGWBKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCCC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963368
Record name (Tetradecan-7-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4534-54-7
Record name Benzene, (1-hexyloctyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Tetradecan-7-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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